molecular formula C7H10N2O B13604097 O-[1-(Pyridin-3-YL)ethyl]hydroxylamine

O-[1-(Pyridin-3-YL)ethyl]hydroxylamine

Cat. No.: B13604097
M. Wt: 138.17 g/mol
InChI Key: NATYGMIGYVNKCZ-UHFFFAOYSA-N
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Description

O-[1-(Pyridin-3-YL)ethyl]hydroxylamine is a hydroxylamine derivative featuring a pyridin-3-yl ethyl group attached to the oxygen atom. The pyridine ring introduces electron-withdrawing effects, influencing the electrophilicity of the hydroxylamine group and its reactivity in bond-forming processes .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

O-(1-pyridin-3-ylethyl)hydroxylamine

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-3-2-4-9-5-7/h2-6H,8H2,1H3

InChI Key

NATYGMIGYVNKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)ON

Origin of Product

United States

Preparation Methods

Reaction Monitoring and Yields

  • The reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime with BH3-THF proceeds with gentle hydrogen evolution and a slight temperature drop, indicating controlled reaction kinetics.

  • Post-reaction quenching with methanol and refluxing for 15 hours ensures complete conversion.

  • The crude product is concentrated and purified by silica gel chromatography, yielding the hydroxylamine derivative as a hazy oil.

  • The final product exhibits an enantiomeric excess of 98% by chiral HPLC, demonstrating the stereoselectivity of the process.

  • Yields after purity correction reach approximately 91%, indicating an efficient synthesis.

Analytical Data

  • The purified compound shows expected spectral characteristics consistent with the hydroxylamine structure.

  • The use of chiral HPLC confirms stereochemical purity.

  • Vacuum drying at room temperature under reduced pressure stabilizes the product.

Comparative Analysis of Preparation Methods

Aspect Borane-THF Reduction Method Alternative Hydroxylamine Donors Notes
Starting Material Oxime of pyridin-3-yl ethanone Various ketone derivatives Oxime intermediate is key
Reducing Agent BH3-THF complex Other hydride donors or catalytic hydrogenation BH3-THF preferred for selectivity
Temperature Control 0–5 °C during addition and reaction Room temperature or elevated Low temp minimizes side reactions
Purification Silica gel chromatography Crystallization or extraction Chromatography yields higher purity
Yield ~91% corrected for purity Variable, often lower Efficient method

Summary and Recommendations

The preparation of O-[1-(Pyridin-3-yl)ethyl]hydroxylamine is best achieved via the reduction of the corresponding oxime intermediate using borane-tetrahydrofuran complex under controlled low-temperature conditions. This method provides high yield, excellent stereoselectivity, and purity suitable for further biological or chemical applications.

Alternative hydroxylamine donors and protective groups can be employed depending on substrate sensitivity and desired synthetic route, but the BH3-THF reduction of oximes remains the most authoritative and reproducible approach documented in the literature.

Chemical Reactions Analysis

Types of Reactions

O-[1-(Pyridin-3-YL)ethyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

O-[1-(Pyridin-3-YL)ethyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[1-(Pyridin-3-YL)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Aromatic Ring Type
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine C7H9N2O* ~139.16* Pyridin-3-yl ethyl Pyridine
O-[1-(3-bromo-5-methoxypyridin-4-yl)ethyl]hydroxylamine C8H11BrN2O2 247.09 Bromo, methoxy (pyridine ring) Pyridine
O-{1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine C9H9ClF3NO 239.62 Chloro, trifluoromethyl (phenyl ring) Phenyl
1-pyridin-3-yl-ethanone oxime O-tosylate C14H14N2O3S 290.34 Tosyl (sulfonate ester) Pyridine

Key Observations :

  • Pyridine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) improve electrophilicity, while electron-donating groups (e.g., methoxy) may stabilize the molecule .
  • Functional Group Diversity : The tosyl group in introduces sulfonate ester functionality, making it a superior leaving group in substitution reactions compared to unmodified hydroxylamines .
N-Amination Reactions
  • O-(4-Nitrobenzoyl)hydroxylamine (G) : Used in large-scale synthesis of pyrrolotriazine API (26% yield). The nitro group enhances reactivity, enabling efficient N-amination of pyrroles.
  • Target Compound : The pyridin-3-yl group may reduce reactivity compared to nitrobenzoyl derivatives due to weaker electron-withdrawing effects. However, pyridine’s coordination capability could facilitate metal-catalyzed reactions.
Peptide Modifications
  • O-(2-(Tritylthio)ethyl)hydroxylamine : Employed in solid-phase peptide synthesis (SPPS) for ligation auxiliaries. The thioether linkage and protective groups (e.g., trityl) enhance stability during synthesis.
  • Target Compound : Lacks sulfur-based linkages but may serve as a pyridine-containing auxiliary for selective conjugation or metal-binding applications.

Pharmacological and Industrial Relevance

  • O-(4-Nitrobenzoyl)hydroxylamine : Critical in synthesizing p38 kinase inhibitors for rheumatoid arthritis.
  • O-{1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine : Trifluoromethyl groups are common in agrochemicals for metabolic stability.

Stability and Commercial Availability

  • Stability : Hydroxylamines with electron-withdrawing substituents (e.g., ) are prone to hydrolysis; strategies like water scavengers (e.g., ethyl trifluoroacetate) are used to mitigate this .
  • Commercial Availability : Pyridine derivatives like those in are cataloged for purchase, indicating feasible synthetic routes for the target compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for O-[1-(Pyridin-3-YL)ethyl]hydroxylamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via catalytic enantioselective borane reduction of benzyl oximes, a method adapted from related hydroxylamine derivatives . Reaction parameters such as temperature (optimized at 0–25°C), solvent polarity (e.g., THF or dioxane), and stoichiometry of borane reagents significantly impact enantiomeric excess (ee) and yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.
  • Key Data : Typical yields range from 60–85%, with ee values up to 95% under optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the hydroxylamine (-NHOH) and pyridin-3-yl groups. Mass spectrometry (LC-MS) verifies molecular weight (e.g., C₈H₁₁N₂O, MW: 151.19 g/mol). Infrared (IR) spectroscopy identifies functional groups like N-O stretching (~950 cm⁻¹) .
  • Example Data : ¹H NMR (DMSO-d6): δ 8.5 (pyridine-H), 4.2 (CH₂), 1.5 (CH₃) .

Q. How does the pyridin-3-yl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodology : The pyridin-3-yl group acts as an electron-withdrawing moiety, enhancing the nucleophilicity of the hydroxylamine group. Reactivity can be tested via reactions with aldehydes (forming nitrones) or alkyl halides (yielding N-alkylated derivatives). Monitor progress via TLC and isolate products via recrystallization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodology : Chiral catalysts (e.g., Corey-Bakshi-Shibata) or chiral auxiliaries can induce asymmetry during borane reductions. Computational modeling (DFT) predicts transition states to optimize ee. Compare experimental results with enantiomerically pure standards using chiral HPLC .
  • Data Contradiction : Some studies report lower ee values (70–80%) with bulkier substrates, suggesting steric hindrance impacts stereoselectivity .

Q. What strategies resolve discrepancies in reported biological activity data for hydroxylamine derivatives?

  • Methodology : Cross-validate enzyme inhibition assays (e.g., IDO1 inhibition for cancer therapy) using standardized protocols (IC₅₀ measurements). Account for variables like solvent (DMSO concentration ≤1%) and cell line specificity. Meta-analysis of kinetic data (kcat/KM) helps reconcile conflicting results .
  • Case Study : Fluorine substitution (e.g., O-[2-(2-fluorophenyl)ethyl] analogs) increases binding affinity by 2–3 fold compared to non-fluorinated derivatives, highlighting substituent effects .

Q. How can computational chemistry optimize reaction pathways for microwave-assisted synthesis?

  • Methodology : Use density functional theory (DFT) to model transition states and identify energy barriers. Pair with microwave conditions (e.g., 100–150°C, 10–30 min) to accelerate reactions. Validate predictions via experimental kinetics (Arrhenius plots) .
  • Example : Microwave synthesis reduces reaction time from 24 h to 2 h with 90% yield in dioxane .

Key Considerations for Researchers

  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels, as hydroxylamines are hygroscopic .
  • Safety Protocols : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Refer to safety guidelines for handling hydroxylamines (e.g., H303+H313+H333 ).

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